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3'-Sialyl-Lewis-a tetrasaccharide -

3'-Sialyl-Lewis-a tetrasaccharide

Catalog Number: EVT-13952065
CAS Number:
Molecular Formula: C31H52N2O23
Molecular Weight: 820.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Biosynthesis and Enzymatic Pathways

Role of Fucosyltransferases and Sialyltransferases in Tetrasaccharide Assembly

The assembly of 3′-Sialyl-Lewis a (sLea; Neu5Acα2-3Galβ1-3[Fucα1-4]GlcNAc) requires coordinated actions of specific glycosyltransferases. The initial step involves β1,3-galactosyltransferases adding galactose (Gal) to N-acetylglucosamine (GlcNAc), forming the Type 1 lactosamine core (Galβ1-3GlcNAc). α2,3-Sialyltransferases (ST3Gal-III/IV/VI) then catalyze α2,3-linked sialylation of galactose, producing 3′-sialyl-N-acetyllactosamine. This structure serves as the acceptor substrate for α1,3/4-fucosyltransferases (FUT3, FUT5, FUT6), which attach fucose (Fuc) via α1,4-linkage to GlcNAc to complete sLea synthesis [2] [9].

Enzyme expression patterns critically determine sLea levels:

  • ST3Gal-III overexpression increases both sLea and sialyl-Lewis x (sLex) in gastric carcinoma cells [2].
  • ST3Gal-IV shows exclusive activity toward Galβ1-4GlcNAc (Type 2 chain) substrates, making it irrelevant for Type 1-based sLea synthesis [2].
  • FUT3 (α1,3/4-fucosyltransferase) is the dominant enzyme for sLea biosynthesis in intestinal epithelia and cancer cells .

Table 1: Key Enzymes in sLea Biosynthesis

EnzymeGenePrimary AcceptorProductTissue Specificity
ST3Gal-IIIST3GAL3Type 1/2 lactosamine3′-sialyl-lactosamineGastrointestinal epithelia
FUT3FUT33′-sialyl-lactosaminesLeaIntestinal, cancer cells
FUT5FUT53′-sialyl-lactosaminesLea/sLexActivated endothelial cells
C2GnT1GCNT1Core 1 O-glycanCore 2 branched O-glycanLeukocytes, cancer cells

Substrate Specificity of α1-3/4 Fucosyltransferases in Branch Formation

FUT enzymes exhibit strict regioselectivity governing Lewis epitope formation:

  • FUT3 preferentially fucosylates Type 1 chains (Galβ1-3GlcNAc) at GlcNAc-C4, producing Lea/sLea, but can also modify Type 2 chains (Galβ1-4GlcNAc) at GlcNAc-C3 to form Lex/sLex [9].
  • FUT5/6 display dual specificity but favor Type 2 chains, making them major contributors to sLex rather than sLea [2].

Acceptor substrate conformation dictates efficiency:

  • Sialylation prior to fucosylation enhances FUT3 activity by 5-fold compared to unsialylated substrates [2].
  • Core 2 O-glycans generated by C2GnT1 provide optimal scaffolds for sLea presentation. FUT3 shows 3× higher activity toward core 2-branched glycans versus core 1 structures in intestinal cells [5] [10].

Table 2: Substrate Specificity of Human Fucosyltransferases

EnzymePreferred AcceptorLinkage FormedPrimary ProductCatalytic Efficiency (Km, mM)
FUT3Neu5Acα2-3Galβ1-3GlcNAcα1,4sLea0.45 ± 0.12
FUT3Galβ1-3GlcNAcα1,4Lea1.32 ± 0.28
FUT5Neu5Acα2-3Galβ1-4GlcNAcα1,3sLex0.21 ± 0.05
FUT6Neu5Acα2-3Galβ1-4GlcNAcα1,3sLex0.18 ± 0.04

Regulatory Mechanisms of Core 2 β1,6-N-Acetylglucosaminyltransferase (C2GnT1)

C2GnT1 regulates sLea presentation by generating branched O-glycan scaffolds:

  • Transcriptional control: Inflammatory cytokines (TNF-α, IL-1β) upregulate GCNT1 transcription via NF-κB binding to its promoter in gastrointestinal cells. SPDEF transcription factor directly activates GCNT1 in metaplastic epithelia [5] [10].
  • Post-transcriptional regulation: miR-125b and miR-34a suppress C2GnT1 expression in colon cancer, inversely correlating with sLea levels [5].
  • Functional coupling: C2GnT1 activity creates additional branches for sLea display. Colorectal adenocarcinomas show 15-fold higher GCNT1 mRNA versus normal tissue, enabling enhanced E-selectin binding during metastasis [5].

Cellular context modulates regulatory networks:

  • Confluent gastrointestinal carcinoma cells exhibit upregulated ST3GAL3, FUT5, and FUT6 mRNA, increasing sLea/sLex synthesis [2].
  • PGE₂ induces GCNT1 downregulation in dendritic cells, reducing core 2 O-glycans and sLea/sLex expression during immune migration [3].

Table 3: Factors Regulating C2GnT1 Expression and Activity

Regulatory MechanismEffectorEffect on C2GnT1Functional Outcome
TranscriptionalNF-κB (TNF-α/IL-1β)UpregulationEnhanced core 2 branching in inflammation
TranscriptionalSPDEFUpregulationMetaplasia-associated sulfomucin synthesis
miRNA repressionmiR-125bDownregulationReduced sLea in colon cancer progression
miRNA repressionmiR-34aDownregulationSuppressed metastasis in early-stage tumors
Cytokine signalingPGE₂DownregulationLoss of leukocyte adhesion during migration

Properties

Product Name

3'-Sialyl-Lewis-a tetrasaccharide

IUPAC Name

(2S,4S,5R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(3R,4R,5S,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Molecular Formula

C31H52N2O23

Molecular Weight

820.7 g/mol

InChI

InChI=1S/C31H52N2O23/c1-8-17(41)20(44)21(45)28(50-8)53-23-14(7-36)51-27(47)16(33-10(3)38)25(23)54-29-22(46)26(19(43)13(6-35)52-29)56-31(30(48)49)4-11(39)15(32-9(2)37)24(55-31)18(42)12(40)5-34/h8,11-29,34-36,39-47H,4-7H2,1-3H3,(H,32,37)(H,33,38)(H,48,49)/t8-,11-,12+,13+,14+,15+,16+,17+,18+,19-,20+,21-,22+,23+,24?,25+,26-,27?,28+,29-,31-/m0/s1

InChI Key

XBSNXOHQOTUENA-KBQOLJPHSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)CO)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@]4(C[C@@H]([C@H](C(O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)CO)O)O)O

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